molecular formula C7H10F3N3O3 B2658231 ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate CAS No. 666728-19-4

ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate

Cat. No.: B2658231
CAS No.: 666728-19-4
M. Wt: 241.17
InChI Key: OVNHRBNCGUROME-UUILKARUSA-N
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Description

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a carbamoylamino moiety

Scientific Research Applications

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with a suitable carbamoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(carbamoylamino)imino]propanoate
  • Ethyl (3E)-3-[(carbamoylamino)imino]butanoate

Uniqueness

Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O3/c1-2-16-5(14)3-4(7(8,9)10)12-13-6(11)15/h2-3H2,1H3,(H3,11,13,15)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHRBNCGUROME-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC(=O)N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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